molecular formula C12H17NO B12335187 5-Benzyl-2-methylmorpholine

5-Benzyl-2-methylmorpholine

Cat. No.: B12335187
M. Wt: 191.27 g/mol
InChI Key: OLDFUGLZCZSWQC-UHFFFAOYSA-N
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Description

5-Benzyl-2-methylmorpholine is a heterocyclic organic compound that belongs to the morpholine family Morpholines are characterized by a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-methylmorpholine typically involves the reaction of benzylamine with 2-methyl-1,4-butanediol under acidic conditions. The reaction proceeds through a cyclization process, forming the morpholine ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of this compound.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

5-Benzyl-2-methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, this compound may disrupt the cell membrane of bacteria, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound of the morpholine family, lacking the benzyl and methyl substituents.

    N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.

    Benzylmorpholine: A derivative with a benzyl group on the nitrogen atom.

Uniqueness

5-Benzyl-2-methylmorpholine is unique due to the presence of both benzyl and methyl substituents on the morpholine ring. These substituents enhance its chemical reactivity and potential biological activity compared to other morpholine derivatives. The combination of these substituents also provides a unique scaffold for designing new compounds with specific properties and applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-benzyl-2-methylmorpholine

InChI

InChI=1S/C12H17NO/c1-10-8-13-12(9-14-10)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3

InChI Key

OLDFUGLZCZSWQC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CO1)CC2=CC=CC=C2

Origin of Product

United States

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